2-(Hexadecylamino)ethan-1-ol: Physicochemical Dynamics, Synthesis, and Applications in Supramolecular Chemistry
2-(Hexadecylamino)ethan-1-ol: Physicochemical Dynamics, Synthesis, and Applications in Supramolecular Chemistry
An In-Depth Technical Guide on 2-(Hexadecylamino)ethan-1-ol
Executive Summary & Molecular Architecture
2-(Hexadecylamino)ethan-1-ol (commonly referred to as N-hexadecylaminoethanol or N-cetylethanolamine) is a bifunctional lipidic amino alcohol characterized by a pronounced structural dichotomy. It features a highly hydrophobic 16-carbon aliphatic tail coupled with a hydrophilic secondary amino alcohol headgroup. This amphiphilic architecture makes it a critical building block in supramolecular chemistry, micellar catalysis, and the development of ionizable cationic lipids for Lipid Nanoparticle (LNP) drug delivery systems.
Understanding the physical and chemical properties of this molecule is essential for researchers engineering self-assembling nanostructures, as its behavior is dictated by a delicate balance between hydrophobic collapse and pH-dependent ionization.
Quantitative Physicochemical Profile
The following table summarizes the core quantitative data associated with 2-(Hexadecylamino)ethan-1-ol, providing a baseline for thermodynamic and kinetic calculations [1].
| Property | Value |
| IUPAC Name | 2-(Hexadecylamino)ethan-1-ol |
| CAS Number | 35902-64-8 |
| Molecular Formula | C₁₈H₃₉NO |
| Molecular Weight | 285.5 g/mol |
| Exact Mass | 285.30316 g/mol |
| Polar Surface Area (PSA) | 32.3 Ų |
| Physical State (RT) | White crystalline solid |
| Melting Point | ~59–60 °C |
Supramolecular Behavior & Micellar Catalysis
The extended C16 aliphatic chain imparts profound lipophilicity to the molecule. In aqueous media, 2-(Hexadecylamino)ethan-1-ol exhibits a strong thermodynamic drive to minimize the exposure of its hydrophobic tail to water, leading to the formation of micellar structures at very low Critical Micelle Concentrations (CMC).
The Polyol Effect in Catalysis
In the realm of micellar catalysis, long-chain β -aminoethanols act as nucleophilic catalysts or metallo-enzyme mimics. However, as demonstrated in seminal studies by Slebocka-Tilk et al., the C16 variant presents unique phase-behavior challenges [2]. Because of its extreme hydrophobicity, 2-(Hexadecylamino)ethan-1-ol tends to undergo macroscopic phase separation (precipitation) in standard aqueous buffers rather than forming stable micro-emulsions.
Causality in Solvent Engineering: To harness its catalytic potential for the hydrolysis of substrates like diphenyl-p-nitrophenyl phosphate, researchers must alter the dielectric constant of the solvent. The addition of polyols (e.g., 20% glycerol or ethylene glycol) disrupts the highly ordered hydrogen-bonding network of water. This reduces the hydrophobic penalty of the C16 chain, stabilizing the micellar phase and restoring the catalytic activity of the secondary amine at pH 8.0–8.5.
Role in Advanced Drug Delivery (LNPs)
In modern drug development, 2-(Hexadecylamino)ethan-1-ol serves as a fundamental precursor for synthesizing ionizable cationic lipids.
Mechanistic Causality: The secondary amine provides a titratable pKa (typically engineered to be between 6.5 and 7.0 when incorporated into complex lipid matrices).
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Systemic Circulation (pH 7.4): The lipid remains largely unprotonated (neutral), which prevents opsonization by serum proteins and minimizes systemic toxicity.
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Endosomal Escape (pH ~5.5): Upon cellular uptake via endocytosis, the acidic environment of the endosome protonates the secondary amine. This localized cationic charge induces electrostatic interactions with anionic endosomal phospholipids, triggering a transition from a lamellar to an inverted hexagonal ( HII ) phase. This membrane destabilization is the physical mechanism that ensures the cytosolic release of therapeutic payloads (e.g., mRNA). Furthermore, lipidic amino alcohols have demonstrated inherent antimicrobial and antitubercular activities by disrupting microbial lipid bilayers [3].
Chemical Synthesis & Purification Workflows
The synthesis of 2-(Hexadecylamino)ethan-1-ol is typically achieved via the nucleophilic substitution ( SN2 ) of a hexadecyl halide with ethanolamine.
Synthetic pathway and micellar self-assembly of 2-(Hexadecylamino)ethan-1-ol.
Step-by-Step Synthesis Protocol
Causality of Reagent Ratios: A 5-to-10-fold molar excess of ethanolamine is critical to statistically favor mono-alkylation. If stoichiometric ratios are used, the newly formed secondary amine (which is more nucleophilic than the primary amine due to the electron-donating inductive effect of the C16 chain) will compete for the alkyl halide, leading to the formation of the tertiary amine byproduct, 2-(dihexadecylamino)ethan-1-ol (CAS 169250-31-1) [4].
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Reaction Setup: Dissolve 1-bromohexadecane (1 eq) in absolute ethanol. Add ethanolamine (10 eq) and anhydrous potassium carbonate ( K2CO3 , 1.5 eq) as an acid scavenger.
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Reflux: Heat the mixture to 80 °C under an inert nitrogen atmosphere for 12–16 hours with vigorous stirring.
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Quenching & Extraction: Cool the mixture to room temperature. Evaporate the ethanol under reduced pressure. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO3 . The highly lipophilic product will migrate entirely to the organic phase, while excess ethanolamine remains in the aqueous phase.
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Self-Validating TLC Checkpoint: Spot the organic phase on a silica TLC plate (Eluent: DCM/MeOH/NH₄OH 90:9:1). The primary amine (ethanolamine) stays at the baseline, the secondary amine product runs at Rf ~0.4, and any tertiary amine byproduct runs at Rf ~0.8. Complete disappearance of the alkyl halide ( Rf ~0.9) validates reaction completion.
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Purification: Dry the organic layer over Na2SO4 , filter, and concentrate. Recrystallize the crude solid from cold acetone or ethanol to yield pure white crystals of 2-(Hexadecylamino)ethan-1-ol.
Self-Validating Analytical Methodologies
Protocol: Determination of Critical Micelle Concentration (CMC) via Pyrene Fluorescence
To utilize this molecule in drug delivery or catalysis, its CMC must be precisely mapped. Pyrene is used as a fluorescent probe because its emission spectrum is highly sensitive to the polarity of its microenvironment.
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Preparation of Probe: Prepare a stock solution of pyrene in acetone. Aliquot the solution into a series of dark vials and evaporate the acetone, leaving a thin film of pyrene (final target concentration in buffer: 6×10−7 M).
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Lipid Titration: Prepare a serial dilution of 2-(Hexadecylamino)ethan-1-ol in a physiologically relevant buffer (e.g., 20 mM HEPES, pH 7.4) ranging from 10−2 M to 10−7 M.
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Equilibration: Add the lipid solutions to the pyrene-coated vials. Sonicate for 10 minutes and incubate overnight in the dark at 25 °C to ensure complete micellar equilibration and pyrene partitioning.
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Spectroscopic Analysis: Excite the samples at 334 nm. Record the emission spectra from 350 to 450 nm. Measure the fluorescence intensity of the first vibronic peak ( I1 at 372 nm) and the third vibronic peak ( I3 at 384 nm).
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Self-Validating Data Analysis: Plot the I1/I3 ratio against the log of the lipid concentration.
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Causality & Validation: Below the CMC, pyrene is in a polar aqueous environment ( I1/I3 ratio ~1.8). As micelles form, pyrene partitions into the hydrophobic hexadecyl core, causing a sharp drop in the ratio (~1.1). A self-validating sigmoidal curve must emerge. The inflection point mathematically validates the CMC. If the curve remains linear, the fluorophore has not partitioned, indicating either the CMC has not been reached or the lipid has precipitated out of solution.
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References
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Slebocka-Tilk, H., Oumar-Mahamat, Brown, R. S. "Long chain ß-aminoethanols as micellar catalysts for the hydrolysis of diphenyl-p-nitrophenyl phosphate. The observation of an unusual enhancement of catalysis in the presence of added polyols." Canadian Journal of Chemistry. URL: [Link]
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Taveira, A. F., et al. "Preparation and antitubercular activities of alkylated amino alcohols and their glycosylated derivatives." LookChem Academic Research. URL: [Link]
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XiXisys. "2-(dihexadecylamino)ethanol | CAS 169250-31-1 GHS SDS." XiXisys Chemical Database. URL: [Link]
